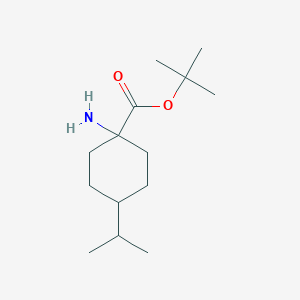

tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C14H27NO2 |

|---|---|

Molecular Weight |

241.37 g/mol |

IUPAC Name |

tert-butyl 1-amino-4-propan-2-ylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H27NO2/c1-10(2)11-6-8-14(15,9-7-11)12(16)17-13(3,4)5/h10-11H,6-9,15H2,1-5H3 |

InChI Key |

DCFUKYNLKPIWHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate, allowing for comparative analysis of their physicochemical and synthetic properties:

Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate

- Structure : Differs only in the ester group (ethyl instead of tert-butyl).

- Stability: Ethyl esters are generally more prone to hydrolysis than tert-butyl esters, impacting shelf life and reactivity .

- Synthesis : Discontinued commercial availability () suggests synthetic challenges or instability under standard conditions .

tert-Butyl 1-amino-4-(hydroxymethyl)cyclohexane-1-carboxylate

- Structure : Replaces the isopropyl group with a hydroxymethyl (-CH₂OH) substituent.

- Properties :

trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

- Structure: Features a trans-configured cyclohexane ring with a methyl ester and tert-butoxycarbonyl (Boc)-protected amino group.

- Properties :

tert-Butyl 3-methyl-2-(...)-indole-1-carboxylate

- Structure : Incorporates an indole ring system, diverging from the cyclohexane core.

- Spectroscopic Data :

Data Table: Key Comparative Properties

*Estimated based on structural analogs.

Research Findings and Implications

- Steric Effects : The tert-butyl group in the target compound provides superior steric protection to the ester moiety compared to ethyl or methyl analogs, delaying enzymatic or acidic hydrolysis .

- Substituent Influence: Isopropyl groups enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates, whereas hydroxymethyl groups improve water solubility for intravenous applications .

- Synthetic Challenges: Commercial discontinuation of analogs like Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate highlights the importance of ester group selection in scalable synthesis .

Biological Activity

tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclohexane ring, an amino group, and a tert-butyl carboxylate group. The molecular formula for this compound is . This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action based on available research findings.

Structural Characteristics

The structural features of this compound contribute significantly to its biological properties. The presence of the amino group and the carboxylate moiety suggests potential interactions with biological systems, possibly influencing enzyme activity and metabolic pathways .

Table 1: Structural Features

| Feature | Description |

|---|---|

| Cyclohexane Ring | Core structure |

| Amino Group | Potential for biological interactions |

| Tert-butyl Group | Enhances lipophilicity |

| Carboxylate Group | Facilitates reactivity |

Enzyme Interactions

Research indicates that cyclohexane derivatives can interact with enzymes and influence metabolic pathways. For instance, similar compounds have been studied for their effects on enzyme inhibition, particularly in the context of anticancer and anti-inflammatory activities .

Case Study: Inhibition of 11β-HSD Enzymes

In a study involving structurally similar compounds, significant inhibitory effects were observed against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in regulating glucocorticoid metabolism. Compounds exhibiting IC50 values as low as demonstrated high potency . This suggests that this compound may possess similar inhibitory capabilities due to its structural analogies.

Anticancer Activity

The anticancer potential of cyclohexane derivatives has been explored in various studies. For instance, compounds with similar structures have shown significant cytotoxic effects against different cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). These studies report reductions in cell viability ranging from 20% to 65% at specific concentrations .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | % Viability Reduction at High Concentration |

|---|---|---|

| Cyclohexane Derivative A | MDA-MB-231 | 65% |

| Cyclohexane Derivative B | PANC-1 | 50% |

| tert-butyl analog | Various | Potentially similar effects |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and conditions to optimize yield and purity . Its unique structural arrangement allows it to serve as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds.

Industrial Relevance

In industrial applications, this compound could be utilized in drug development due to its potential biological activities. The ability to modify the amino group through various chemical reactions enhances its applicability in synthesizing more complex bioactive molecules .

Q & A

Q. What in vitro assays assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Use surface plasmon resonance (SPR) for real-time binding kinetics. For enzyme inhibition, perform fluorometric assays (e.g., NADH-coupled detection). Dose-response curves (IC) should be triplicated to ensure reproducibility .

Q. How can metabolic stability be evaluated in hepatic microsomes?

- Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance () using the well-stirred model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.